molecular formula C24H21FN4O2 B11631249 2,5-Pyrrolidinedione, 3-[[2-(4-fluorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]- CAS No. 1040921-98-9

2,5-Pyrrolidinedione, 3-[[2-(4-fluorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-

Cat. No.: B11631249
CAS No.: 1040921-98-9
M. Wt: 416.4 g/mol
InChI Key: KRPHFEWQRAYFDB-UHFFFAOYSA-N
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Description

3-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE is a complex organic compound characterized by its unique structure, which includes a pyrrolidine-2,5-dione core, a fluorophenyl group, and a phenyl diazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include aniline derivatives, diazonium salts, and fluorinated aromatic compounds .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quaternary ammonium cations, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism by which 3-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can lead to conformational changes in the target molecule, altering its activity and triggering downstream effects in the biological pathway .

Properties

CAS No.

1040921-98-9

Molecular Formula

C24H21FN4O2

Molecular Weight

416.4 g/mol

IUPAC Name

3-[2-(4-fluorophenyl)ethylamino]-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C24H21FN4O2/c25-18-8-6-17(7-9-18)14-15-26-22-16-23(30)29(24(22)31)21-12-10-20(11-13-21)28-27-19-4-2-1-3-5-19/h1-13,22,26H,14-16H2

InChI Key

KRPHFEWQRAYFDB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)N=NC3=CC=CC=C3)NCCC4=CC=C(C=C4)F

Origin of Product

United States

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